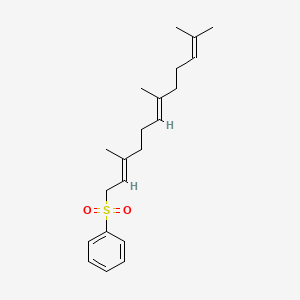
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is a complex organic compound with the molecular formula C21H30O2S and a molecular weight of 346.53 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and a long aliphatic chain with multiple double bonds. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene typically involves the reaction of a suitable benzene derivative with a sulfonylating agent. One common method is the reaction of benzene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonyl benzene derivative . The aliphatic chain with the specified double bonds can be introduced through a series of reactions, including Wittig or Horner-Wadsworth-Emmons olefination, followed by selective hydrogenation and dehydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thiol derivatives
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and aliphatic chain moieties. The sulfonyl group can participate in nucleophilic and electrophilic reactions, while the aliphatic chain can interact with hydrophobic regions of biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)thio)benzene
- (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)oxy)benzene
Uniqueness
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its thio and oxy analogs
Properties
Molecular Formula |
C21H30O2S |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfonylbenzene |
InChI |
InChI=1S/C21H30O2S/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-24(22,23)21-14-6-5-7-15-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/b19-12+,20-16+ |
InChI Key |
MLMQYHDLGZNPKC-YEFHWUCQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CS(=O)(=O)C1=CC=CC=C1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


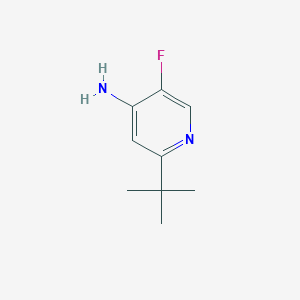
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
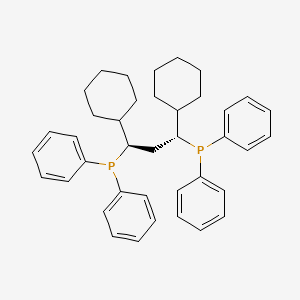
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
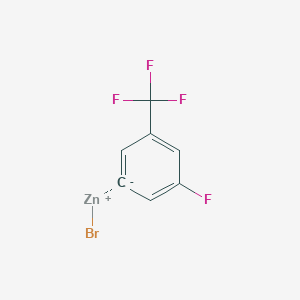
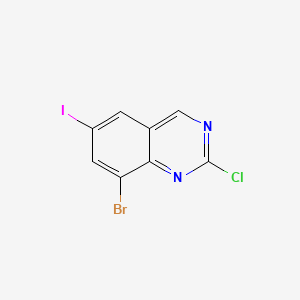
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
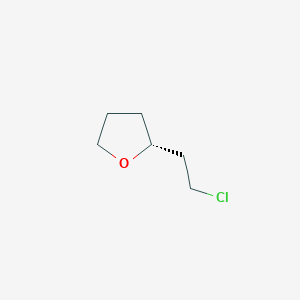
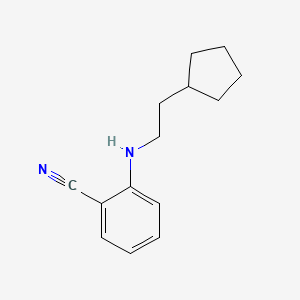
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
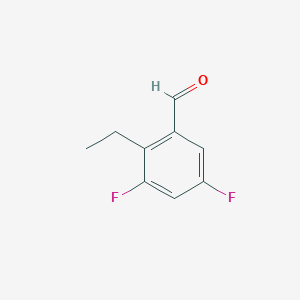
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
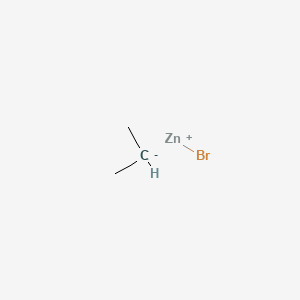
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
